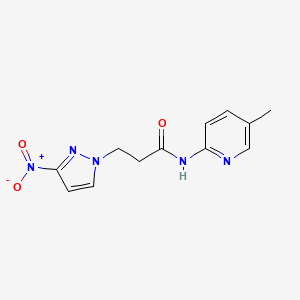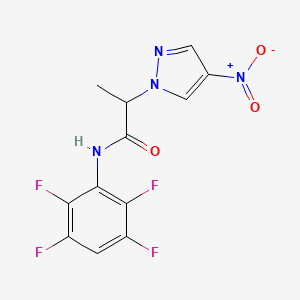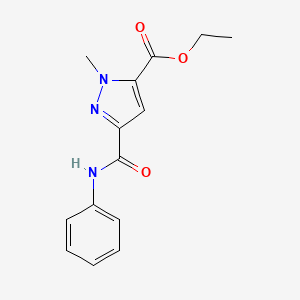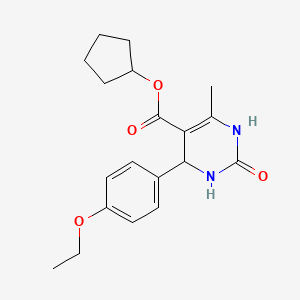![molecular formula C19H15N3O2 B10897917 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10897917.png)
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with an imidazole ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with imidazole-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial properties. It is used as a lead compound in drug discovery and development.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for different diseases.
Chemical Biology: The compound is used as a probe to study molecular interactions and biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
Imidazole-2,4-dione: Another precursor, widely used in the synthesis of heterocyclic compounds.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity, particularly in plant growth regulation.
Uniqueness
5-[(1-Benzyl-1H-indol-3-yl)methylene]-1H-imidazole-2,4(3H)-dione is unique due to its combined indole and imidazole structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H15N3O2 |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H15N3O2/c23-18-16(20-19(24)21-18)10-14-12-22(11-13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-10,12H,11H2,(H2,20,21,23,24)/b16-10- |
Clé InChI |
KHUSSQGFSPENLY-YBEGLDIGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10897838.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10897845.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide](/img/structure/B10897846.png)
![2-hydroxy-N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B10897847.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10897851.png)


![(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10897855.png)

![propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10897876.png)
![(4Z)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10897880.png)


![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897894.png)
